3-Desoxi Saxagliptina

Descripción general

Descripción

Synthesis Analysis

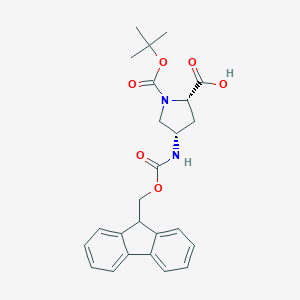

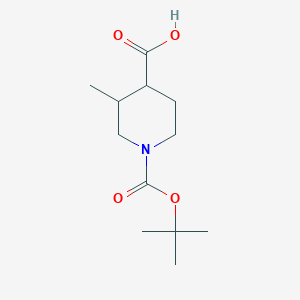

The synthesis of Saxagliptin, from which 3-Deoxy Saxagliptin would derive, involves the coupling of unnatural amino acid derivatives followed by a series of deprotections and dehydration. This process culminates in the formation of Saxagliptin through sophisticated chemical reactions that ensure its potency as a DPP-IV inhibitor (Savage et al., 2009). Additionally, enzyme-catalyzed reactions play a critical role in the preparation of key chiral intermediates for Saxagliptin, showcasing the blend of biocatalysis and chemical synthesis in its production (Li et al., 2022).

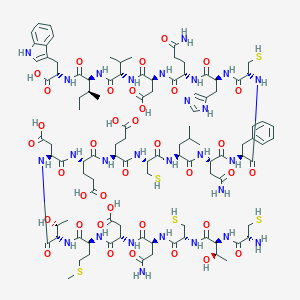

Molecular Structure Analysis

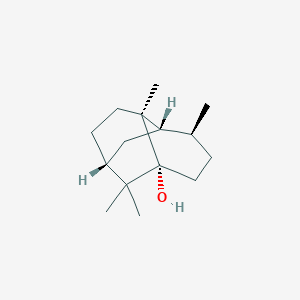

The molecular structure of Saxagliptin is characterized by its unique arrangement that allows for the inhibition of DPP-IV. This structure includes a central cyclization process that is thermodynamically favored to form the cyclic amidine, a key feature in its activity profile. The understanding of this structural arrangement is crucial for the development of derivatives like 3-Deoxy Saxagliptin (Jones et al., 2011).

Chemical Reactions and Properties

Saxagliptin's chemical properties, including its reactivity and stability, are influenced by its synthesis process and molecular structure. The commercial-scale synthesis showcases the chemical reactions it undergoes, from amide coupling to dehydration, highlighting its complex chemical nature (Savage et al., 2009). The enzymatic preparation of key intermediates further elucidates the chemical properties that make Saxagliptin, and by extension, 3-Deoxy Saxagliptin, effective DPP-IV inhibitors (Li et al., 2022).

Physical Properties Analysis

While specific details on 3-Deoxy Saxagliptin's physical properties are not directly provided, the synthesis and molecular structure of Saxagliptin offer insights into its physical characteristics. These include solubility, stability, and formulation considerations that are crucial for its pharmaceutical application and efficacy as a DPP-IV inhibitor.

Chemical Properties Analysis

The chemical properties of Saxagliptin, including its reactivity with biological molecules and stability under various conditions, are foundational to understanding the behavior of 3-Deoxy Saxagliptin. The process modifications and considerations in its synthesis provide a basis for predicting the chemical behavior of derivatives (Savage et al., 2009).

Aplicaciones Científicas De Investigación

Gestión de la Diabetes Mellitus Tipo 2 (T2DM)

3-Desoxi Saxagliptina, como un inhibidor de la dipeptidil peptidasa-4 (DPP-4), juega un papel significativo en la gestión de la T2DM. Funciona disminuyendo la desactivación de las incretinas, que son hormonas que aumentan la liberación de insulina en respuesta a las comidas . Este mecanismo ayuda a controlar los niveles de glucosa en sangre después de las comidas.

Mejorar la Biodisponibilidad

Se ha llevado a cabo investigación para mejorar la biodisponibilidad de Saxagliptina mediante la formulación de nanopartículas recubiertas de Eudragit. Este enfoque tiene como objetivo controlar la tasa de liberación de fármacos, particularmente para la administración oral, donde la baja biodisponibilidad de Saxagliptina es una preocupación importante .

Desarrollo de Nanopartículas Basadas en Polímeros

El desarrollo de Nanopartículas de Lípidos Sólidos (SLNs) para Saxagliptina utilizando un módulo de diseño compuesto central (CCD) es una aplicación notable. Esto implica optimizar las variables de formulación para lograr el tamaño de partícula y la eficiencia de encapsulamiento deseados, que son críticos para la eficacia del fármaco .

Análisis Comparativo de Eficacia y Seguridad

Saxagliptina ha sido objeto de revisiones sistemáticas y metaanálisis para evaluar su eficacia y seguridad comparativas frente a otros fármacos antidiabéticos. Estos estudios son cruciales para determinar su posición en el panorama terapéutico del tratamiento de la T2DM .

Ensayos Clínicos para Terapias Combinadas

Numerosos ensayos clínicos han investigado Saxagliptina como parte de terapias combinadas dobles o triples con otros agentes antihiperglucémicos. Estos estudios evalúan los efectos sinérgicos y la tolerabilidad de Saxagliptina cuando se utiliza junto con otros medicamentos .

Reducción de la Incidencia de Eventos Adversos

Otra aplicación importante es la investigación del papel de Saxagliptina en la reducción de la incidencia de eventos adversos cuando se agrega a la metformina. Esto incluye evaluar el riesgo de hipoglucemia, aumento de peso y otros posibles efectos secundarios en comparación con otros tratamientos .

Mecanismo De Acción

Target of Action

3-Deoxy Saxagliptin is a highly potent, selective, and competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis .

Mode of Action

3-Deoxy Saxagliptin interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, thereby slowing down the breakdown of incretin hormones and increasing their level in the body . The increased circulation of intact GLP-1 and GIP leads to augmented glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by 3-Deoxy Saxagliptin affects the incretin pathway. Incretins, such as GLP-1 and GIP, are hormones that stimulate a decrease in blood glucose levels. By preventing the inactivation of these hormones, 3-Deoxy Saxagliptin enhances their action, leading to increased fat and muscle glucose utilization and reduced hepatic glucose production . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

3-Deoxy Saxagliptin is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with 3-Deoxy Saxagliptin is approximately 27 hours, supporting a once-daily dosing regimen . No clinically meaningful differences in the pharmacokinetics of 3-Deoxy Saxagliptin have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The inhibition of DPP-4 by 3-Deoxy Saxagliptin leads to improved glycemic control in patients with type 2 diabetes . It increases the level of incretin hormones, which in turn augments glucose-dependent insulin secretion, leading to a decrease in blood glucose levels .

Action Environment

The action of 3-Deoxy Saxagliptin can be influenced by various environmental factors. For instance, the presence of strong CYP inhibitors can increase the exposure to 3-Deoxy Saxagliptin, necessitating a dose reduction . Additionally, the efficacy and stability of 3-Deoxy Saxagliptin can be affected by the patient’s renal function, with dose adjustments needed in cases of moderate or severe renal impairment .

Direcciones Futuras

While Saxagliptin has similar efficacy compared with most oral antidiabetic drugs and may be more effective than acarbose, it has a better safety profile than both acarbose and sulfonylureas . This suggests that Saxagliptin could be a promising drug for the treatment of type 2 diabetes in the future.

Propiedades

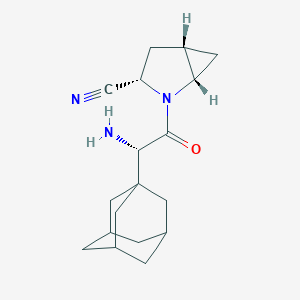

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEBXOWFQASQAR-FTDXYOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110803 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361441-98-7 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)